molecular formula C24H17N3O3 B11971881 4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate

4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate

Cat. No.: B11971881
M. Wt: 395.4 g/mol
InChI Key: WWRKZYPERCBSOF-CVKSISIWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)PHENYL 1-NAPHTHOATE involves multiple steps, typically starting with the preparation of the core hydrazonoyl chloride intermediate. This intermediate is then reacted with various aromatic compounds under controlled conditions to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure high yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)PHENYL 1-NAPHTHOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)PHENYL 1-NAPHTHOATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)PHENYL 1-NAPHTHOATE involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)PHENYL 1-NAPHTHOATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridinylcarbonyl group and a naphthoate moiety makes it particularly interesting for research in various fields .

Properties

Molecular Formula

C24H17N3O3

Molecular Weight

395.4 g/mol

IUPAC Name

[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C24H17N3O3/c28-23(19-7-4-14-25-16-19)27-26-15-17-10-12-20(13-11-17)30-24(29)22-9-3-6-18-5-1-2-8-21(18)22/h1-16H,(H,27,28)/b26-15+

InChI Key

WWRKZYPERCBSOF-CVKSISIWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)/C=N/NC(=O)C4=CN=CC=C4

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=NNC(=O)C4=CN=CC=C4

Origin of Product

United States

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